molecular formula C12H9NO2 B3351379 1-Methylpyrano(3,4-b)indol-3(9H)-one CAS No. 35296-53-8

1-Methylpyrano(3,4-b)indol-3(9H)-one

Cat. No.: B3351379
CAS No.: 35296-53-8
M. Wt: 199.2 g/mol
InChI Key: VTQRQCAOWIROBL-UHFFFAOYSA-N
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Description

1-Methylpyrano(3,4-b)indol-3(9H)-one is a heterocyclic compound that features a fused pyrano and indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpyrano(3,4-b)indol-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling reactions . This method allows for the formation of the fused ring system with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. The use of continuous flow reactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyrano(3,4-b)indol-3(9H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methylpyrano(3,4-b)indol-3(9H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyrano(3,4-b)indol-3(9H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in the proliferation and survival of cancer cells . By binding to the active site of FGFR, this compound can effectively block the signaling cascade, leading to reduced tumor growth and metastasis.

Comparison with Similar Compounds

Uniqueness: 1-Methylpyrano(3,4-b)indol-3(9H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. Its ability to inhibit specific cellular pathways, such as FGFR signaling, sets it apart from other similar compounds and highlights its potential as a therapeutic agent.

Properties

IUPAC Name

1-methyl-9H-pyrano[3,4-b]indol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-7-12-9(6-11(14)15-7)8-4-2-3-5-10(8)13-12/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQRQCAOWIROBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)O1)C3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971593
Record name 1-Methylpyrano[3,4-b]indol-3(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35296-53-8, 5620-03-1
Record name 1-Methylpyrano[3,4-b]indol-3(9H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35296-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrano(3,4-b)indol-3(9H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methylpyrano[3,4-b]indol-3(9H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90971593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLPYRANO(3,4-B)INDOL-3(9H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I51S69D8L1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Indoleacetic acid was reacted with acetic anhydride in the presence of boron trifluoride to obtain 1-methylpyrano[3,4-b]indol-3-one. The product was reacted with dimethyl acetylenedicarboxylate to obtain dimethyl 1-methylcarbazole-2,3-dicarboxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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